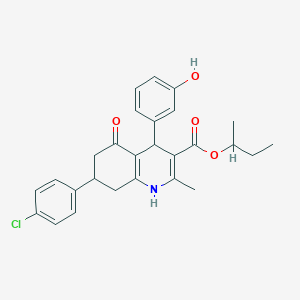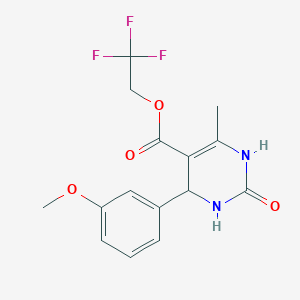![molecular formula C21H13Cl2IN2O2 B4937409 2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-iodobenzamide](/img/structure/B4937409.png)
2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-iodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-iodobenzamide, also known as MLN-4924, is a small molecule inhibitor of the NEDD8-activating enzyme (NAE). NAE is an essential component of the NEDD8 conjugation pathway, which regulates the activity of a variety of cellular proteins involved in cell cycle progression, DNA damage repair, and transcriptional regulation. MLN-4924 has been shown to have potential therapeutic applications in cancer treatment and other diseases.
Wirkmechanismus
The NEDD8 conjugation pathway is an essential regulatory mechanism in cells that involves the covalent attachment of NEDD8 to target proteins. This modification alters the activity and stability of the target proteins, affecting a variety of cellular processes. 2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-iodobenzamide inhibits the NAE enzyme, which is responsible for activating NEDD8 and initiating the conjugation process. This leads to the accumulation of NEDD8-conjugated proteins and subsequent cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-iodobenzamide has been shown to have potent anti-tumor activity in a variety of cancer cell lines and animal models. It has also been shown to have effects on other cellular processes, including DNA damage repair and transcriptional regulation. 2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-iodobenzamide treatment has been associated with changes in the expression of genes involved in cell cycle regulation, apoptosis, and DNA damage response.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-iodobenzamide has several advantages as a research tool, including its specificity for the NAE enzyme and its potent inhibitory activity. However, there are also limitations to its use, including the need for careful handling due to its toxicity and the potential for off-target effects on other cellular processes.
Zukünftige Richtungen
There are several potential future directions for research on 2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-iodobenzamide. These include further investigation of its mechanism of action and effects on cellular processes, as well as exploration of its potential therapeutic applications in other diseases beyond cancer. Additionally, there may be opportunities to develop new analogs or derivatives of 2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-iodobenzamide with improved efficacy or safety profiles.
Synthesemethoden
The synthesis of 2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-iodobenzamide involves a series of chemical reactions, including the formation of key intermediates and the final coupling of the benzamide and benzoxazole moieties. The synthesis is a multi-step process that requires expertise in organic chemistry and careful purification of the intermediates and final product.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-iodobenzamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to have potent anti-tumor activity in a variety of cancer cell lines and animal models. The mechanism of action of 2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-iodobenzamide involves inhibition of the NEDD8 conjugation pathway, leading to the accumulation of NEDD8-conjugated proteins and subsequent cell cycle arrest and apoptosis.
Eigenschaften
IUPAC Name |
2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2IN2O2/c1-11-14(21-26-18-9-12(22)5-8-19(18)28-21)3-2-4-17(11)25-20(27)15-10-13(24)6-7-16(15)23/h2-10H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSVNPVEFCVDQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=C(C=CC(=C2)I)Cl)C3=NC4=C(O3)C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-iodobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-4-nitrobenzamide](/img/structure/B4937328.png)
![(1S*,4S*)-2-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B4937336.png)

![N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)acetamide](/img/structure/B4937353.png)


![3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4937375.png)
![N,N'-[5-(1,3-benzoxazol-2-yl)-1,3-phenylene]dibenzamide](/img/structure/B4937393.png)
![4-methoxy-2-{[4-(2-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B4937401.png)
![5-({[4-(benzylamino)-3-nitrophenyl]sulfonyl}amino)isophthalic acid](/img/structure/B4937417.png)
![4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline](/img/structure/B4937426.png)

![3-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile](/img/structure/B4937452.png)
![5-[(2,6-dimethylphenoxy)methyl]-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide](/img/structure/B4937455.png)